molecular formula C14H12BrF3N2 B2705087 N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine CAS No. 1803582-47-9

N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine

Cat. No.: B2705087
CAS No.: 1803582-47-9
M. Wt: 345.163
InChI Key: QPKGQLZTFXVEQV-UHFFFAOYSA-N
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Description

“N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine” is a chemical compound with the CAS Number: 1803582-47-9 . It has a molecular weight of 345.16 . The IUPAC name for this compound is N-(4-bromo-2-(trifluoromethyl)benzyl)-3-methylpyridin-2-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12BrF3N2/c1-9-3-2-6-19-13(9)20-8-10-4-5-11(15)7-12(10)14(16,17)18/h2-7H,8H2,1H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 345.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Intercalation into α-Titanium Hydrogen Phosphate

N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine, similar to other aromatic amines, may be utilized in the intercalation into α-titanium hydrogen phosphate. This process alters the interlamellar distance of the compound, demonstrating potential applications in materials science, particularly in the development of layered materials with customizable properties for catalysis, separation, or as precursors for the synthesis of novel materials (Nunes & Airoldi, 1999).

Fluorescence Enhancement

The compound's structure is beneficial for fluorescence enhancement in materials, similar to how the introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry, enhancing the fluorescence quantum yields. This "amino conjugation effect" suggests potential applications in the development of fluorescent materials or probes for biochemical and materials science research (Yang, Chiou, & Liau, 2002).

Antimicrobial and Cytotoxic Activity

Derivatives of similar compounds have been studied for their antimicrobial and cytotoxic activities. The structural framework of this compound might be explored for developing new antimicrobial agents or for studying the cytotoxic effects on various cell lines, contributing to pharmaceutical research and the development of novel therapeutics (Noolvi et al., 2014).

Mediated Oxidation Processes

The compound's structure suggests potential applications in mediated oxidation processes. Studies have shown that brominated aryl amines are effective electron transfer mediators for the indirect oxidation of amines, indicating its possible utility in synthetic chemistry for the selective oxidation of amines to imines or other derivatives, enhancing synthetic methodologies (Pletcher & Zappi, 1989).

Spectroscopic Studies

Research on similar amines has focused on understanding their spectroscopic behavior in various solvents, which is crucial for applications in materials science and analytical chemistry. The understanding of how substituents affect the electronic and absorption properties of these compounds could guide the design of new materials with desired optical properties (Cumper & Singleton, 1968).

Properties

IUPAC Name

N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF3N2/c1-9-3-2-6-19-13(9)20-8-10-4-5-11(15)7-12(10)14(16,17)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKGQLZTFXVEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NCC2=C(C=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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